molecular formula C29H44N10O7 B570033 Boc-grr-amc CAS No. 113866-14-1

Boc-grr-amc

Cat. No.: B570033
CAS No.: 113866-14-1
M. Wt: 644.734
InChI Key: KAOILQBHONVZOC-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Boc-GRR-AMC primarily targets proteases, specifically the NS2B-NS3 proteases of flaviviruses such as West Nile virus (WNV), yellow fever virus, and dengue virus . It is also cleaved by type II metacaspases Atmc4 and Atmc9 of Arabidopsis thaliana . These proteases play crucial roles in the life cycle of these organisms, making this compound a valuable tool for studying these enzymes.

Mode of Action

This compound interacts with its targets by serving as a substrate for the proteases. The proteases cleave this compound, liberating the fluorophore AMC . This cleavage can be monitored using fluorescence, allowing researchers to profile the substrate specificity of the proteases or determine the optimal pH for their activity .

Biochemical Pathways

The cleavage of this compound by the target proteases is part of the broader proteolytic pathways of these organisms. In flaviviruses, the NS2B-NS3 proteases are involved in the processing of the viral polyprotein, a crucial step in the viral life cycle . In Arabidopsis thaliana, the metacaspases Atmc4 and Atmc9 are implicated in programmed cell death .

Result of Action

The cleavage of this compound results in the release of the fluorophore AMC, which can be detected by fluorescence . This provides a readout of protease activity, allowing researchers to study the function of these enzymes in detail .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of the proteases it targets can be pH-dependent . Therefore, the pH of the environment can affect the cleavage of this compound and, consequently, the fluorescence signal. Other factors, such as temperature and the presence of other molecules, may also influence its action.

Biochemical Analysis

Biochemical Properties

Boc-GRR-AMC interacts with several enzymes, proteins, and other biomolecules. It is a substrate for flavivirus proteases such as West Nile virus protease, yellow fever virus NS3 protease, and dengue virus NS2B-NS3 protease. It is also cleaved by type II Metacaspases Atmc4 and Atmc9 of Arabidopsis thaliana. These interactions are crucial for the biochemical reactions involving this compound.

Cellular Effects

The effects of this compound on cells and cellular processes are largely determined by the enzymes it interacts with. For instance, when used as a substrate for the NS2B-NS3 proteases of the West Nile Virus, it can help in profiling the substrate specificity of these enzymes . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various biomolecules. It acts as a substrate for certain enzymes, leading to its cleavage. For example, it is cleaved by type II Metacaspases Atmc4 and Atmc9 of Arabidopsis thaliana. This cleavage can lead to changes in gene expression and enzyme activation or inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin involves the stepwise assembly of the tripeptide sequence Boc-Gly-Arg-Arg, followed by the attachment of the 7-amino-4-methylcoumarin moiety. The process typically involves:

    Protection of Amino Groups: The amino groups of glycine and arginine are protected using tert-butoxycarbonyl (Boc) groups.

    Peptide Bond Formation: The protected amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Deprotection: The Boc groups are removed using trifluoroacetic acid (TFA).

    Coumarin Attachment: The 7-amino-4-methylcoumarin is attached to the tripeptide using standard amide bond formation techniques.

Industrial Production Methods

Industrial production of Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by proteases such as metacaspases and flavivirus proteases.

Common Reagents and Conditions

Major Products Formed

The major product formed from the enzymatic cleavage of Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin is the fluorescent molecule 7-amino-4-methylcoumarin .

Scientific Research Applications

Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin is widely used in scientific research for:

Comparison with Similar Compounds

Similar Compounds

    Boc-Val-Arg-Arg-7-amino-4-methylcoumarin (Boc-VRR-AMC): Another tripeptide substrate used for similar protease activity assays.

    Boc-Gly-Arg-Arg-4-methylcoumarin (Boc-GRR-MC): A variant with a different coumarin derivative.

    Boc-Gly-Arg-Arg-7-amino-4-trifluoromethylcoumarin (Boc-GRR-TFMC): A substrate with a trifluoromethyl group for enhanced fluorescence

Uniqueness

Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin is unique due to its specific cleavage by certain proteases and its use in fluorescence-based assays. Its high sensitivity and specificity make it a valuable tool in biochemical and cell biology research .

Properties

IUPAC Name

tert-butyl N-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44N10O7/c1-16-13-23(41)45-21-14-17(9-10-18(16)21)37-24(42)20(8-6-12-35-27(32)33)39-25(43)19(7-5-11-34-26(30)31)38-22(40)15-36-28(44)46-29(2,3)4/h9-10,13-14,19-20H,5-8,11-12,15H2,1-4H3,(H,36,44)(H,37,42)(H,38,40)(H,39,43)(H4,30,31,34)(H4,32,33,35)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOILQBHONVZOC-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44N10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of Boc-GRR-amc in metacaspase research?

A1: this compound serves as a valuable tool for studying the activity of metacaspases, a family of cysteine proteases found in plants, fungi, and protozoans [ , ]. These enzymes play crucial roles in programmed cell death and stress responses. This compound acts as a substrate for metacaspases. Upon cleavage by the enzyme, the fluorescent molecule 7-amino-4-methylcoumarin (amc) is released, allowing for the detection and quantification of metacaspase activity.

Q2: How does the research described in the articles utilize this compound?

A2: The research articles employ this compound in the following ways:

  • Characterizing Enzyme Activity: Researchers used this compound to determine the enzymatic activity of both purified recombinant metacaspases and metacaspase-like activity in protein extracts from plant tissues [ ]. This helped them understand the enzyme's substrate preference and the influence of factors like pH.
  • Investigating Gene Function: By measuring this compound cleavage in plants with altered metacaspase gene expression, researchers could infer the role of specific metacaspases in processes like flower senescence [ ].

Q3: Are there other substrates similar to this compound used in metacaspase research?

A3: Yes, while this compound is commonly used, researchers also utilize other fluorogenic substrates with different amino acid sequences to investigate the substrate specificity of metacaspases. The choice of substrate depends on the specific research question and the metacaspase being studied. One example mentioned in the articles is Pyr-RTKR-amc, which showed even higher catalytic efficiency with the Japanese encephalitis virus NS3 protease [ ].

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